1-Nitro-1H-indene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-1H-indene-3-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-1H-indene-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1H-indene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the indene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 1-Amino-1H-indene-3-carboxylic acid.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Esterification: 1-Nitro-1H-indene-3-carboxylate esters.
Scientific Research Applications
1-Nitro-1H-indene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indene derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-1H-indene-3-carboxylic acid and its derivatives depends on the specific chemical reactions they undergo. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the indene ring. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1H-Indene-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitro-1H-indole-3-carboxylic acid: Contains an indole ring instead of an indene ring, leading to different chemical and biological properties.
1-Nitro-2H-indene-3-carboxylic acid: The position of the nitro group is different, affecting its reactivity and applications.
Uniqueness: 1-Nitro-1H-indene-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups on the indene ring. This configuration imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
409110-79-8 |
---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-nitro-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,12,13) |
InChI Key |
ZUXSWLXHIZZWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.